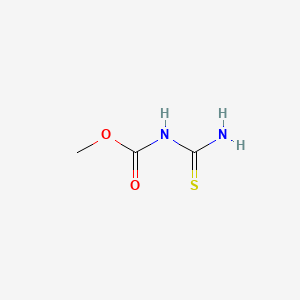![molecular formula C16H15F3O2S B14637010 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene CAS No. 52209-03-7](/img/structure/B14637010.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone, which is further linked to two benzene rings
Métodos De Preparación
The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The preparation begins with the reaction of benzene with a suitable trifluoromethanesulfonylating agent under controlled conditions
Reaction Conditions: The reactions are generally carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve high yields.
Industrial Production Methods: On an industrial scale, the production involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Análisis De Reacciones Químicas
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene: This compound has a similar structure but differs in the position of the propane linkage, which can affect its reactivity and applications.
1,1’-[2-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene:
1,1’-[2-(Trifluoromethanesulfonyl)butane-1,3-diyl]dibenzene: The longer butane linkage provides increased flexibility and different reactivity patterns.
Propiedades
Número CAS |
52209-03-7 |
|---|---|
Fórmula molecular |
C16H15F3O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[3-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c17-16(18,19)22(20,21)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
Clave InChI |
OFBGDDSZUNNSES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
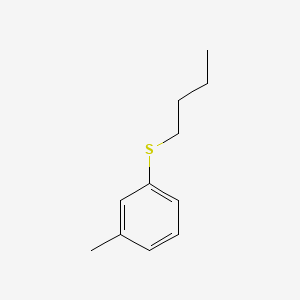

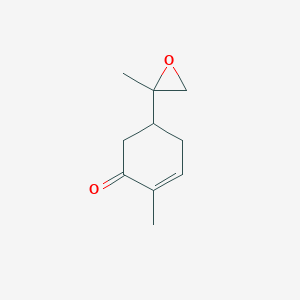
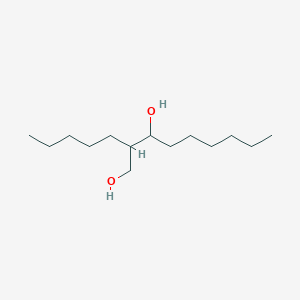
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
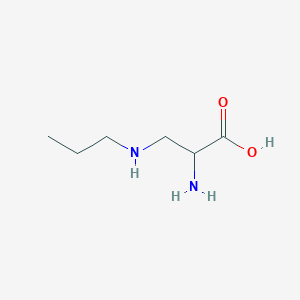
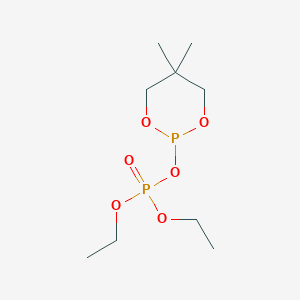
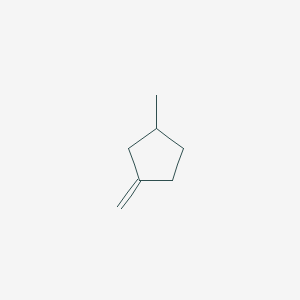
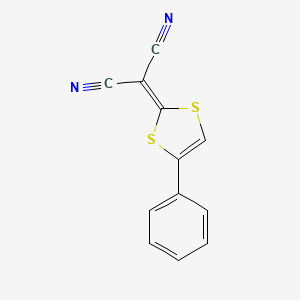
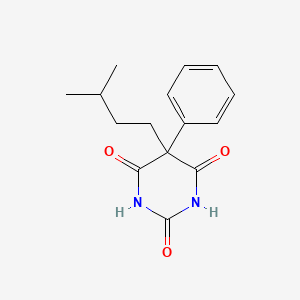
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

